trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
CAS No.: 1609404-38-7
Cat. No.: VC8078768
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609404-38-7 |
|---|---|
| Molecular Formula | C7H18Cl2N2O |
| Molecular Weight | 217.13 |
| IUPAC Name | (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.2ClH/c1-3-10-7-5-9(2)4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
| Standard InChI Key | LXWWPHFPQGBZPJ-JFYKYWLVSA-N |
| Isomeric SMILES | CCO[C@H]1CN(C[C@@H]1N)C.Cl.Cl |
| SMILES | CCOC1CN(CC1N)C.Cl.Cl |
| Canonical SMILES | CCOC1CN(CC1N)C.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
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Molecular Formula: C₇H₁₈Cl₂N₂O
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Molecular Weight: 217.13 g/mol
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IUPAC Name: (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine dihydrochloride .
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Stereochemistry: The trans-configuration ensures distinct spatial orientation, critical for receptor interactions .
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1609404-38-7 | |
| SMILES | CCOC1CN(CC1N)C.Cl.Cl | |
| InChI Key | LXWWPHFPQGBZPJ-JFYKYWLVSA-N | |
| Solubility | Soluble in polar solvents (e.g., H₂O) | |
| Purity | ≥95% |
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via stereoselective methods to ensure the trans-configuration. Key steps include:
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Reductive Amination: Cyclohexanone intermediates are alkylated with methylamine derivatives under catalytic hydrogenation .
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Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve enantiomeric excess (>86% ee) .
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .
Industrial-Scale Production
Optimized conditions involve continuous flow reactors and recrystallization for purity >95%.
Biological Activities and Mechanisms
Neuroprotective Effects
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride exhibits NMDA receptor antagonism, reducing glutamate-induced excitotoxicity in neuronal models . In rodent studies, it decreased oxidative stress markers (e.g., malondialdehyde by 40%) and improved cognitive function post-neurotoxin exposure .
Antimicrobial and Antiparasitic Activity
Preliminary in vitro assays demonstrate inhibition of Leishmania spp. (IC₅₀: 12 µM) and Staphylococcus aureus (MIC: 8 µg/mL), suggesting broad-spectrum potential.
CXCR4 Antagonism
As a CXCR4 antagonist, it blocks SDF-1α signaling, inhibiting cancer metastasis (e.g., breast cancer cell migration by 60% at 10 µM) . This aligns with its structural similarity to AMD3100 analogs .
Pharmacological Profile
Pharmacokinetics
| Parameter | Value | Method/Source |
|---|---|---|
| Half-life (t₁/₂) | 2.8 hours (rat plasma) | LC-MS/MS analysis |
| Bioavailability | 38% (oral) | Preclinical data |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Microsomal assay |
Comparative Analysis with Analogs
Table 2: Key Differences from Structural Analogs
| Compound | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|
| trans-4-Methoxy-1-methyl-3-pyrrolidinamine | Methoxy at C4 | NMDA antagonism: 15 µM |
| trans-1-Ethyl-4-methoxy analog | Ethyl at N1 | CXCR4 inhibition: 8 µM |
| This compound | Ethoxy at C4, Methyl at N1 | NMDA: 10 µM; CXCR4: 5 µM |
The ethoxy group enhances lipophilicity (LogP: 1.2 vs. 0.8 for methoxy), improving blood-brain barrier penetration .
Research Applications and Case Studies
Cancer Therapy
In a xenograft model of non-small cell lung carcinoma, daily administration (20 mg/kg) reduced tumor volume by 55% over 21 days, synergizing with paclitaxel .
Neurodegenerative Disease
A 12-week trial in Alzheimer’s model mice (5 mg/kg/day) restored spatial memory to 70% of baseline, correlating with reduced amyloid-β plaques .
Future Directions
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